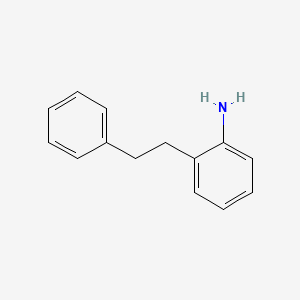

2-(2-Phenylethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPXECNTVYUIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309043 | |

| Record name | 2-(2-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-85-8 | |

| Record name | NSC210905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Aromatic Amine Chemistry

Aromatic amines are a fundamental class of organic compounds characterized by an amino group (-NH2) directly bonded to an aromatic ring. scribd.com 2-(2-Phenylethyl)aniline is a primary aromatic amine, a classification that defines much of its chemical behavior. The presence of the lone pair of electrons on the nitrogen atom imparts nucleophilic and basic characteristics to the molecule, while the aromatic ring is susceptible to electrophilic substitution reactions. smolecule.com

The significance of this compound in this context arises from its unique bifunctional nature. It possesses both the reactive primary amine common to all anilines and a non-polar phenylethyl substituent. This substituent introduces steric bulk around the amino group, which can modulate its reactivity and selectivity in chemical transformations. Furthermore, the presence of two distinct aromatic rings within one molecule provides multiple sites for potential functionalization, expanding its utility as a versatile building block in organic synthesis. smolecule.com The structure is distinct from aryl alkyl amines, where the amino group is located on a side chain attached to the aromatic ring. scribd.com

Scope of Academic Inquiry into 2 2 Phenylethyl Aniline and Its Structural Analogues

Established Synthetic Pathways

Several conventional methods have been successfully employed for the synthesis of this compound. These pathways, while foundational, continue to be relevant in various synthetic contexts.

Reduction of Corresponding Nitro Compounds

A primary and straightforward method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-(2-phenylethyl)nitrobenzene. ontosight.ai This transformation is a fundamental reaction in organic synthesis for the preparation of anilines. A variety of reducing agents and catalytic systems can be employed to achieve this conversion.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing systems such as tin(II) chloride in hydrochloric acid, or iron in acetic acid are also effective. More modern and milder methods utilize reagents like sodium borohydride (B1222165) in the presence of a catalyst or transfer hydrogenation techniques. organic-chemistry.orgbeilstein-journals.org The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For instance, well-defined iron-based catalysts have been utilized for the reduction of nitroarenes using formic acid as a reducing agent under mild, base-free conditions. organic-chemistry.org Similarly, palladium-catalyzed reductions using silanes as the hydride source have been explored, offering an alternative to traditional methods. msu.edu

Table 1: Comparison of Reducing Agents for Nitroarene Reduction

| Reducing Agent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd/C | Hydrogen atmosphere | High efficiency, clean byproducts | Requires specialized equipment for handling hydrogen gas |

| SnCl₂/HCl | Acidic medium | Readily available, cost-effective | Stoichiometric amounts of metal salts produced as waste |

| Fe/CH₃COOH | Acidic medium | Inexpensive, effective | Generates significant iron sludge |

| NaBH₄/Catalyst | Various solvents | Milder conditions, good functional group tolerance | Can be expensive depending on the catalyst |

| Formic Acid/Fe-catalyst | Mild, base-free | Environmentally friendly, high yields | Catalyst may require specific preparation |

| Silanes/Pd-catalyst | Mild conditions | Good chemoselectivity | Silane reagents can be costly |

Alkylation of Aniline with Phenylethyl Halides

The direct alkylation of aniline with a phenylethyl halide, such as 2-phenylethyl bromide or chloride, represents another classical approach to forming the C-N bond in this compound. ontosight.aigoogle.com This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide formed during the reaction.

However, a significant challenge in this method is controlling the selectivity, as overalkylation can occur, leading to the formation of di- and tri-substituted products. The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized to favor the desired mono-alkylation product.

Palladium-Catalyzed Approaches (e.g., Hydroamination)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of anilines and their derivatives. One notable example is the hydroamination of styrenes with anilines, which can produce N-(2-phenylethyl)aniline derivatives with high regioselectivity. clockss.org These reactions often proceed with anti-Markovnikov selectivity, yielding the desired linear product. clockss.org

Various palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to facilitate this transformation. clockss.org The use of specific ligands can significantly influence the efficiency and selectivity of the hydroamination reaction. For instance, palladium acetate (B1210297) in combination with benzimidazolium salts has been shown to be an effective catalyst system. clockss.org

Another palladium-catalyzed approach involves the coupling of aryl halides with amines, a reaction that has been extensively developed and provides a versatile route to a wide range of substituted anilines. grafiati.com

Condensation Reactions with Phenylethylamine Moieties

Condensation reactions provide another avenue for the synthesis of this compound and its derivatives. This can involve the reaction of a phenylethylamine with a suitable carbonyl compound, followed by further transformations. For example, the condensation of 2-phenylethylamine with a ketone can lead to an imine intermediate, which can then be subjected to cyclization or other reactions to form more complex structures. google.com

In a specific example, the condensation of 2,3-butanedione (B143835) with 4-fluoro-2-(1-phenylethyl)aniline has been reported to yield a symmetrical diimine product. researchgate.net While not directly producing this compound, this demonstrates the utility of condensation reactions in building larger molecules from phenylethylamine precursors.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are pivotal in the synthesis of various heterocyclic compounds derived from this compound precursors. For instance, derivatives of this compound can be designed to undergo cyclization to form indole or isoquinoline (B145761) ring systems.

One such strategy involves the treatment of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of a Lewis acid like trimethylaluminum (Me₃Al). nih.govd-nb.infobeilstein-archives.orgbeilstein-journals.org This reaction proceeds through a domino nucleophilic addition followed by an intramolecular cyclization to afford substituted 1-aminoisoquinolines. nih.govd-nb.infobeilstein-archives.orgbeilstein-journals.org This method has proven to be efficient for creating a variety of substituted isoquinolines with good functional group tolerance. d-nb.info

Palladium-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is another effective method for constructing indole rings. clockss.org These reactions can be coupled with other transformations, such as Heck reactions, to introduce further complexity into the final molecule. clockss.org

Advanced Reaction Conditions and Catalytic Systems in Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. The synthesis of this compound and its derivatives has benefited from these advancements, particularly in the area of catalysis.

Advanced catalytic systems often employ transition metals like palladium, rhodium, and cobalt, combined with specifically designed ligands. These systems can enable reactions under milder conditions, with lower catalyst loadings, and with higher selectivity than traditional methods. For example, the use of N-heterocyclic carbene (NHC) palladium complexes in hydroamination reactions has shown excellent yields and regioselectivity. clockss.org

The development of mechanochemical methods, where reactions are carried out by grinding solids together, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. db-thueringen.de While not yet widely reported for the direct synthesis of this compound, this technique holds promise for future applications in this area.

Lewis Acid Catalysis in Domino Reactions

Lewis acid catalysis is a powerful tool for constructing complex molecular architectures in a single step through domino or cascade reactions. In the synthesis of derivatives related to this compound, Lewis acids facilitate sequential bond-forming events, offering high efficiency and atom economy.

A notable example is the synthesis of 1-aminoisoquinoline (B73089) derivatives, which are structurally related to cyclized and functionalized this compound analogues. This transformation can be achieved through a domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines, mediated by a Lewis acid. d-nb.infobeilstein-journals.org The reaction initiates with the Lewis acid-activated condensation of the amine with the ketone, followed by an intramolecular nucleophilic addition of the newly formed imine's nitrogen to the nitrile group. beilstein-journals.org

The choice of Lewis acid is critical for the reaction's success. Studies have shown that while some common Lewis acids like BF₃·OEt₂ are ineffective, and others like TiCl₄ and AlCl₃ provide low yields, trimethylaluminum (Me₃Al) proves to be exceptionally efficient, delivering the desired products in high yields. d-nb.info The reaction conditions, including solvent and temperature, also play a significant role, with toluene (B28343) at 110 °C being identified as optimal. beilstein-journals.org This method is versatile, accommodating a wide range of anilines and even aliphatic amines, and has been successfully applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. d-nb.infobeilstein-journals.org

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·OEt₂ | Toluene | 110 | No Product |

| 2 | TiCl₄ | Toluene | 110 | 18 |

| 3 | AlCl₃ | Toluene | 110 | 16 |

| 4 | Me₃Al | Toluene | 110 | 85 |

Transition Metal Catalysis (e.g., Palladium, Copper) in Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-nitrogen (C-N) bonds, essential for synthesizing this compound and its derivatives. Palladium and copper catalysts are particularly prominent in this area.

Palladium Catalysis: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been developed over several "generations" of catalyst systems, accommodating a vast range of amine and aryl halide coupling partners under increasingly mild conditions. wikipedia.org For instance, the synthesis of N-phenethyl substituted anilines can be achieved by coupling a phenethyl amine with an appropriate aryl halide or triflate. The choice of phosphine (B1218219) ligand (e.g., BINAP, DPPF, or sterically hindered monophosphine ligands) and base is crucial and highly dependent on the specific substrates. wikipedia.orgresearchgate.net Palladium catalysis is also instrumental in domino reactions that form heterocyclic derivatives, such as the synthesis of indoles from 2-ethynylaniline derivatives, which proceeds through an indolylpalladium intermediate. clockss.org

Copper Catalysis: The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation, typically requiring high temperatures. wikipedia.orgorganic-chemistry.org Modern advancements have introduced more efficient catalytic systems using soluble copper salts and various ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgnih.gov This reaction is particularly useful for coupling anilines with aryl halides. For example, the Goldberg reaction, a variant of the Ullmann condensation, is effective for synthesizing N-aryl anthranilic acids from anilines and 2-halobenzoic acids. wikipedia.orgnih.gov Copper catalysts, such as Cu(OTf)₂, are also effective in domino reactions, for instance, in the synthesis of functionalized imidazolidines from N-sulfonylaziridines and N-alkylanilines, which involves a sequence of nucleophilic ring-opening, sp³ C-H functionalization, and C-N bond formation. organic-chemistry.org

| Reaction Type | Catalyst System | Substrates | Typical Product | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | Aryl Halide + Amine | Aryl Amine | wikipedia.org |

| Ullmann-Goldberg Reaction | CuI / Ligand (e.g., Phenanthroline) | Aryl Halide + Aniline | N-Aryl Aniline | wikipedia.org |

| Domino Aziridine Ring Opening/C-H Functionalization | Cu(OTf)₂ / TBHP | N-Sulfonylaziridine + N-Alkylaniline | Imidazolidine | organic-chemistry.org |

| Indole Synthesis | Palladium(II) | 2-Ethynylaniline + Alkene | 3-Alkenylindole | clockss.org |

Solvent-Free Mechanochemical Approaches

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based synthesis. beilstein-journals.org These solvent-free or solvent-minimized methods can lead to faster reaction times, higher yields, and simplified product isolation, often avoiding the use of bulk, toxic organic solvents. beilstein-journals.orgacs.org

Mechanochemical techniques have been successfully applied to C-N bond-forming reactions like the Buchwald-Hartwig amination. acs.org Researchers have developed protocols for the palladium-catalyzed coupling of aromatic primary amines with aryl halides under ball-milling conditions, with reactions often completing in under 30 minutes in the open air. acs.org This approach is particularly advantageous for poorly soluble substrates that are unreactive in conventional solution-based systems. acs.org Furthermore, two-step, one-pot mechanochemical sequences have been designed for the modular synthesis of complex molecules like unsymmetrical triarylamines. acs.org

While specific examples for the direct synthesis of this compound via mechanochemistry are not extensively documented, the principles have been demonstrated in related transformations. For example, mechanochemical amination of thiocarbamoyl benzotriazoles provides a green route to primary thioureas, showcasing the potential for activating slow reactions through mechanical force. rsc.org Similarly, mechanophotocatalysis, combining ball milling with light energy, has been used for high-yielding aryl aminations and cross-couplings, demonstrating that complex, multi-component catalytic cycles can operate efficiently in a solvent-minimized environment. acs.org

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic methods is crucial for their optimization and broader application. The formation of this compound and its derivatives often involves intricate pathways featuring key intermediates and reaction steps.

Nucleophilic Addition and Intramolecular Cyclization Pathways

Domino reactions leading to heterocyclic derivatives of this compound are often governed by a sequence of nucleophilic addition and intramolecular cyclization steps. A well-studied example is the Me₃Al-mediated synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and amines. beilstein-journals.orgbeilstein-journals.org

The proposed mechanism proceeds as follows:

Imine Formation: The reaction begins with the condensation of the amine with the ketone functionality of the benzonitrile (B105546) substrate, facilitated by the Lewis acid (Me₃Al). This step forms a crucial imine intermediate (Intermediate A). beilstein-journals.org

Intramolecular Cyclization: The nitrogen atom of the imine then acts as an internal nucleophile, attacking the carbon atom of the nitrile group in an intramolecular cyclization. This forms a new five- or six-membered ring (Intermediate B). beilstein-journals.org

Rearrangement and Protonation: The resulting cyclic intermediate undergoes further rearrangement, such as an N- acs.orgnih.gov-shift, to form a more stable intermediate (Intermediate C), which is subsequently protonated upon workup to yield the final 1-aminoisoquinoline product. beilstein-journals.org

This mechanistic pathway highlights the orchestrated sequence of events where an initial intermolecular nucleophilic addition sets the stage for a subsequent, favorable intramolecular cyclization, leading to the rapid construction of a complex heterocyclic scaffold. d-nb.infobeilstein-journals.org Similar pathways involving the addition of organometallic reagents to N-phenethylimides followed by N-acyliminium ion cyclization provide access to various isoquinolone derivatives. acs.org

Aryl-Assisted Pathways and Phenonium Ion Intermediates

In reactions involving the 2-phenylethyl moiety, the β-phenyl group can actively participate in the reaction mechanism, a phenomenon known as neighboring group participation or anchimeric assistance. This participation often leads to the formation of a bridged, three-membered ring intermediate known as a phenonium ion . nih.govspcmc.ac.in

The formation of a phenonium ion has significant stereochemical and kinetic consequences. For example, in the solvolysis of 2-phenylethyl tosylates, the phenyl group can attack the α-carbon as the leaving group departs, forming a symmetrical phenonium ion. nih.gov Subsequent attack by a nucleophile (or solvent) can occur at either of the two benzylic carbons of the bridge, often leading to a mixture of products with scrambled labeling if isotopic tracers are used. nih.gov

Evidence for this pathway comes from several observations:

Rate Acceleration: The rate of solvolysis is often much faster than predicted for a simple primary substrate, indicating stabilization of the transition state by the neighboring aryl group.

Stereochemical Outcomes: The acetolysis of threo-3-phenyl-2-butyl tosylate yields a racemic mixture of the threo-acetate, which is explained by the formation of a symmetric, achiral phenonium ion intermediate. In contrast, the corresponding erythro isomer gives a stereospecifically retained product via a chiral phenonium ion. spcmc.ac.in

Product Analysis: Solvolysis of isotopically labeled 2-(4-methoxyphenyl)ethyl tosylates shows complete scrambling of the label between the α- and β-carbons in the products, providing strong evidence for a symmetrical phenonium ion intermediate. nih.gov

The propensity to form a phenonium ion is highly dependent on the substituents on the phenyl ring; electron-donating groups enhance the nucleophilicity of the ring and promote its participation. nih.gov

Dissociative SN2 Mechanisms

Nucleophilic substitution reactions at the benzylic or phenethyl carbon can proceed through a spectrum of mechanisms ranging from the concerted SN2 pathway to the stepwise SN1 pathway. For secondary substrates like 1-phenylethyl systems, and even for some primary phenethyl systems under certain conditions, the mechanism can fall into a "borderline" region. nih.govresearchgate.net

A dissociative SN2 mechanism (or loose SN2) describes a process that is concerted but has a transition state with significant charge separation and elongated bonds, exhibiting characteristics of both SN1 and SN2 pathways. In this scenario, the C-leaving group bond is substantially broken while the nucleophile-C bond is only weakly formed in the transition state. nih.gov

For reactions of 2-phenylethyl derivatives, the mechanism can be influenced by the nucleophile, solvent, and substituents. While a primary carbon typically favors an SN2 reaction, the proximity of the phenyl group can influence the transition state. In reactions with strong nucleophiles, a standard SN2 mechanism is often observed. However, in solvolysis reactions, especially with electron-donating groups on the phenyl ring, the pathway can shift towards aryl-assisted (kΔ) or even SN1-like behavior. nih.govjst.go.jp

Studies on the solvolysis of 2-(4-methylphenyl)ethyl tosylates indicate a competition between a concerted bimolecular displacement by the solvent (k_solv, an SN2 pathway) and a stepwise mechanism involving a phenonium ion intermediate (kΔ). nih.gov The character of the transition state in these reactions is often described as "exploded," with weak bonding to both the incoming nucleophile and the departing leaving group. nih.gov This borderline behavior is a hallmark of phenethyl systems, where multiple competing pathways with subtle energetic differences are often accessible. nih.govresearchgate.net

Chemical Reactivity and Transformative Processes of 2 2 Phenylethyl Aniline Frameworks

Substitution Reactions on Aromatic Systems

The aromatic rings of 2-(2-phenylethyl)aniline are susceptible to electrophilic substitution reactions, a common pathway for functionalizing such systems. The amino group and the phenylethyl substituent influence the regioselectivity of these reactions. The electron-donating nature of the amino group generally directs incoming electrophiles to the ortho and para positions of the aniline (B41778) ring.

Research has shown that related aniline derivatives can undergo various electrophilic substitution reactions, including nitration, halogenation, and sulfonation. For instance, the aromatic ring can be targeted by electrophiles like bromine or nitric acid under acidic conditions. smolecule.com The specific conditions and the nature of the electrophile determine the final product. While direct studies on this compound are limited in this specific context, the general principles of electrophilic aromatic substitution on aniline derivatives are well-established.

It is also important to consider the influence of substituents on the reactivity of the aromatic rings. Electron-withdrawing groups, such as a nitro group, can decrease the electron density on the aromatic ring, making it more resistant to electrophilic substitution. Conversely, electron-donating groups enhance the nucleophilicity of the ring, facilitating such reactions.

Ring-Closing and Cyclization Reactions

The unique structural arrangement of this compound and its derivatives makes them ideal precursors for a variety of ring-closing and cyclization reactions, leading to the formation of valuable heterocyclic systems.

The synthesis of indoles and isoquinolines from precursors related to this compound is a significant area of research.

Indoles:

Indole (B1671886) scaffolds can be synthesized from derivatives of this compound. One-pot syntheses of 3-substituted indoles have been reported starting from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives, which share a similar structural motif. researchgate.netbohrium.com These reactions often proceed through the formation of intermediate nitrones followed by cyclization. researchgate.net The use of palladium catalysts is common in these transformations. researchgate.netbohrium.com

Another approach involves the cyclization of 2-ethynylaniline (B1227618) derivatives. sci-hub.semdpi.com These reactions can be promoted by various catalysts, including palladium and copper species, or can proceed under basic conditions without a metal catalyst. sci-hub.seclockss.org The choice of catalyst and reaction conditions can influence the reaction's efficiency and the types of substituents tolerated. sci-hub.semdpi.com

Isoquinolines:

The synthesis of 1-aminoisoquinolines has been achieved through a domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, including aniline derivatives. nih.govd-nb.infobeilstein-archives.org This method, often mediated by trimethylaluminum (B3029685) (Me₃Al), demonstrates good functional group tolerance and provides access to a wide variety of substituted isoquinolines. nih.govd-nb.infobeilstein-archives.orgbeilstein-journals.org The proposed mechanism involves the initial condensation of the benzonitrile (B105546) with an amine to form an imine intermediate, which then undergoes intramolecular cyclization. nih.govbeilstein-journals.org

The following table summarizes the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitrile and various anilines.

| Entry | Aniline Substituent | Product | Yield (%) |

| 1 | H | 5a | 85 |

| 2 | 4-Me | 5b | 88 |

| 3 | 4-OMe | 5c | 90 |

| 4 | 4-F | 5d | 82 |

| 5 | 4-Cl | 5e | 80 |

| 6 | 4-Br | 5f | 78 |

| 7 | 3-Me | 5g | 86 |

| 8 | 3-OMe | 5h | 89 |

| 9 | 3-Cl | 5i | 79 |

| 10 | 2-Me | 5j | 75 |

| 11 | 2-OMe | 5k | 72 |

| 12 | 2-Cl | 5l | 70 |

| 13 | 2,6-di-Me | 5m | 65 |

| Data sourced from a study on the synthesis of 1-aminoisoquinolines. beilstein-journals.org |

Aryl nitrenes, highly reactive intermediates, can be generated from derivatives of this compound, such as 2-(2-phenylethyl)phenyl azide (B81097). oup.com These nitrenes can undergo intramolecular C-H insertion reactions to form new C-N bonds, leading to cyclized products. wikipedia.org

The photolysis of 2-(2-phenylethyl)phenyl azide in cyclohexane (B81311), for example, exclusively yields 2-phenylindoline (B1614884) through the intramolecular C-H insertion of the generated nitrene into a β-C-H bond of the phenylethyl group. oup.com Mechanistic studies, including deuterium (B1214612) isotope effect experiments, suggest that this reaction proceeds through a hydrogen abstraction-recombination mechanism involving a triplet state nitrene. oup.com A significant kinetic isotope effect (kH/kD) of approximately 6.19 has been observed in related intramolecular C-H amination reactions, supporting a mechanism involving C-H bond cleavage in the rate-determining step. ethz.ch

The following table presents the deuterium isotope effect for the intramolecular C-H insertion of a nitrene generated from a deuterium-substituted azide.

| Solvent | kH/kD |

| Benzene (B151609) | 12.6 ± 0.3 |

| Acetonitrile (B52724) | 13.6 ± 0.3 |

| Cyclohexane | 14.7 ± 0.3 |

| Data from a study on the intramolecular C-H insertion of 2-alkylphenylnitrenes. oup.com |

Transition metal catalysts, such as those based on rhodium and iridium, can also facilitate nitrene C-H insertion reactions, often proceeding through a concerted, asynchronous transition state. wikipedia.orgpku.edu.cn

Reactivity of the Amino Moiety

The primary amino group in this compound is a key site for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is fundamental in organic chemistry and serves as a versatile method for creating new carbon-nitrogen double bonds.

In the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and anilines, the initial step is a condensation reaction to form an imine intermediate. nih.govbeilstein-journals.org This imine then undergoes an intramolecular cyclization to yield the final isoquinoline (B145761) product. nih.govbeilstein-journals.org This process highlights the importance of imine formation as a key step in the construction of heterocyclic systems.

The amino group of this compound can be converted into a wide range of other functional groups. These interconversions significantly expand the synthetic utility of this scaffold.

Common transformations of the amino group in aniline derivatives include:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: While the amino group is already in a reduced state, further reactions can lead to secondary or tertiary amines through alkylation.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, will form amides.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. sci-hub.se

Diazotization: Reaction with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring.

These functional group interconversions allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

Kinetic and Thermodynamic Studies of Reactions of this compound Frameworks

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms of chemical transformations involving the this compound scaffold. These investigations are crucial for understanding the nature of transition states and the factors that govern reaction pathways.

Cross-Interaction Constants and Transition State Structures

Cross-interaction constants (ρij) are powerful tools in physical organic chemistry for elucidating the structure of transition states. scispace.comacs.orgkoreascience.kr These constants are determined from the application of the Hammett equation to reaction series where substituents are varied in both the nucleophile and the substrate. The magnitude and sign of ρij provide detailed information about the degree of bond formation and bond cleavage in the transition state.

In reactions involving phenylethyl systems, such as the nucleophilic substitution reactions of 2-phenylethyl derivatives with anilines, cross-interaction constants have been instrumental in characterizing the transition state. scispace.comkoreascience.kr For instance, in the reaction of substituted 2-phenylethyl benzenesulfonates with various anilines, the cross-interaction constant ρXY (where X and Y are substituents on the aniline and the leaving group, respectively) can indicate the degree of bond formation between the aniline nitrogen and the benzylic carbon of the 2-phenylethyl system. datapdf.com

A key aspect of these studies is the comparison between different systems to understand mechanistic nuances. For example, the reactions of 1-phenylethyl derivatives with anilines have been compared to those of 2-phenylethyl derivatives to probe the extent of SN2 character and the potential for a four-center transition state. koreascience.kr While direct studies on this compound as a substrate in such intermolecular reactions are not extensively documented in the reviewed literature, the principles derived from the study of analogous 2-phenylethyl systems with aniline nucleophiles are directly applicable to understanding the potential reactivity of the amino group in the this compound framework. These studies on related systems suggest that the transition state in such reactions is sensitive to electronic effects in both the aniline nucleophile and the phenylethyl substrate. koreascience.krdatapdf.com

Deuterium Isotope Effects in Mechanistic Probes

Kinetic isotope effects (KIEs), particularly the substitution of hydrogen with deuterium, are a sensitive probe for determining the mechanism of a reaction and the nature of the transition state. researchgate.netscispace.com A significant primary deuterium isotope effect (kH/kD > 2) is indicative of C-H bond cleavage in the rate-determining step of a reaction. acs.org

A notable example that provides insight into the reactivity of the this compound framework is the intramolecular C-H insertion reaction of the nitrene generated from the photolysis of 2-(2-phenylethyl)phenyl azide. oup.com This precursor is structurally very similar to this compound. The photolysis of 2-(2-phenylethyl)phenyl azide in cyclohexane leads to the formation of 2-phenylindoline through an intramolecular C-H insertion at the benzylic position of the phenylethyl group. oup.com

The study of this reaction using a deuterium-substituted precursor, 2-(2-deuterio-2-phenylethyl)phenyl azide, revealed a remarkably large deuterium isotope effect. oup.com The magnitude of the kH/kD value provides strong evidence for a stepwise mechanism involving hydrogen abstraction by a triplet nitrene to form a radical intermediate, followed by intramolecular recombination, rather than a concerted singlet nitrene insertion. oup.com

The temperature dependence of the isotope effect was also investigated to probe for quantum mechanical tunneling. The results, including the difference in activation energies for the abstraction of hydrogen and deuterium, are summarized in the table below. oup.com

| Solvent | Temperature (°C) | kH/kD (± 0.3) | Ea(D) - Ea(H) (kcal/mol) |

|---|---|---|---|

| Cyclohexane | 20 | 14.7 | 1.77 ± 0.08 |

| Benzene | 20-22 | 12.6 | |

| Acetonitrile | 20-22 | 13.6 | 1.78 ± 0.09 |

These findings underscore the utility of deuterium isotope effects in elucidating the detailed mechanism and the nature of the transition state in reactions of frameworks closely related to this compound. oup.com The large observed isotope effects are consistent with a high degree of C-H bond cleavage in the transition state of the rate-determining hydrogen abstraction step. acs.orgoup.com

Derivatives and Structural Diversification in 2 2 Phenylethyl Aniline Chemistry

Synthesis of Substituted 2-(2-Phenylethyl)aniline Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic methodologies, allowing for the introduction of a range of substituents onto the aniline (B41778) ring. These methods often involve multi-step sequences, beginning with appropriately substituted precursors.

One common strategy involves the use of substituted anilines as starting materials. For instance, the synthesis of N-(2-phenylethyl)nitroaniline derivatives has been reported, where the nitro groups are introduced onto the aniline ring prior to or after the attachment of the phenylethyl chain. researchgate.net A notable example is the synthesis of 2,4-Dinitro-N-(2-phenylethyl)aniline. researchgate.net Another approach involves the synthesis of compounds like 4-isopropyl-2-(1-phenylethyl)aniline, which has been investigated for its biological activities. biomolther.org

A general and practical method for synthesizing substituted anilines from cyclohexanones using a Palladium on carbon (Pd/C)–ethylene (B1197577) system has been developed. bohrium.comresearchgate.netacs.org This method, which involves a hydrogen transfer reaction, is tolerant of a variety of substitutions on the starting cyclohexanones, offering a potential route to variously substituted this compound precursors. bohrium.comresearchgate.netacs.org The reaction typically utilizes ammonium (B1175870) acetate (B1210297) and potassium carbonate under non-aerobic conditions. researchgate.net

Furthermore, complex heterocyclic derivatives can be constructed from phenylethylamine precursors. For example, 2-substituted-7-(3′,4′,5′-trimethoxyphenyl) colab.wstriazolo[1,5-a]pyrimidines have been synthesized in a three-step process starting from phenylethylamine. nih.gov This involves condensation with dimethyl cyanodithioimidocarbonate, cyclization with hydrazine (B178648) hydrate, and a final cyclization with an enaminone in acetic acid. nih.gov

| Derivative | Synthetic Precursors | Key Reagents/Catalysts | Reference |

| 2,4-Dinitro-N-(2-phenylethyl)aniline | 2,4-dinitroaniline, phenylethyl bromide | Base | researchgate.net |

| 4-Isopropyl-2-(1-phenylethyl)aniline | Not detailed | Not detailed | biomolther.org |

| Substituted Anilines (general) | Substituted cyclohexanones, ammonia | Pd/C, ethylene, NH₄OAc, K₂CO₃ | bohrium.comresearchgate.netacs.org |

| 2-substituted-7-(3′,4′,5′-trimethoxyphenyl) colab.wstriazolo[1,5-a]pyrimidines | Phenylethylamine, dimethyl cyanodithioimidocarbonate, enaminone | Hydrazine hydrate, acetic acid | nih.gov |

Structural Modification of the Phenylethyl Moiety

Research has shown that even modest changes in the functional groups on the phenylethyl portion can lead to significant differences in molecular conformation and intermolecular interactions. researchgate.net For example, the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline introduces methoxy (B1213986) groups onto the phenyl ring of the phenylethyl moiety, which can alter its electronic properties and spatial arrangement. researchgate.net

The length of the linker between the aniline nitrogen and the phenyl ring has also been a subject of investigation. In the context of triazolopyrimidine derivatives, the ethylene bridge (-CH₂CH₂-) of a phenylethylamino substituent has been compared to methylene (B1212753) (-CH₂-) and propylene (B89431) (-(CH₂)₃-) spacers. nih.gov This variation in linker length was explored to evaluate the impact of increased flexibility on the molecule's activity. nih.gov

Furthermore, modifications can be made to the ethylamine (B1201723) chain itself. For instance, the synthesis of 4-(2-amino-1-phenylethyl)aniline (B1207606) introduces an additional amino group at the benzylic position of the phenylethyl group. This structural change significantly alters the hydrogen bonding capabilities of the molecule.

| Modification Type | Example Derivative | Key Structural Change | Reference |

| Substitution on Phenyl Ring | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | Introduction of two methoxy groups | researchgate.net |

| Variation in Linker Length | 2-(benzylamino/phenylpropylamino)-triazolopyrimidines | Methylene, ethylene, or propylene spacer | nih.gov |

| Substitution on Ethylamine Chain | 4-(2-Amino-1-phenylethyl)aniline | Introduction of an amino group at the C1 position |

Chiral Derivatives and Enantioselective Synthesis

The presence of a stereocenter, often at the benzylic carbon of the phenylethyl group, gives rise to chiral derivatives of this compound. The synthesis of enantiomerically pure or enriched forms of these derivatives is of significant interest and is typically achieved through enantioselective synthesis or chiral resolution.

Enantioselective synthesis can be accomplished using various methods, including reductive amination with chiral catalysts. For instance, palladium-based catalysts have been shown to be effective in similar reactions, yielding high enantiomeric excess. The synthesis of N-[(2R)-2-Amino-2-phenylethyl]aniline, a chiral derivative, can be achieved through such methods.

Another approach involves the use of chiral auxiliaries. Chiral auxiliary mediated β-lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide has been explored for the enantioselective synthesis of 2-substituted 2-phenylethylamines. colab.ws The introduction of a chiral substituent on the aniline nitrogen, such as in 2-chloro-N-(1-phenylethyl)aniline, renders the entire molecule chiral and useful in asymmetric catalysis.

The synthesis of specific chiral derivatives often involves the coupling of a substituted aniline with a chiral phenylethylamine precursor. For example, 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is synthesized by coupling 5-bromo-2-nitroaniline (B184017) with (1R)-1-phenylethylamine. The stereochemical integrity of the final product is crucial and is often confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com

| Chiral Derivative | Synthetic Strategy | Key Chiral Component/Catalyst | Reference |

| N-[(2R)-2-Amino-2-phenylethyl]aniline | Enantioselective reductive amination | Chiral palladium catalyst | |

| 2-Substituted 2-phenylethylamines | Chiral auxiliary mediated lithiation | Chiral auxiliary | colab.ws |

| 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline | Coupling with a chiral amine | (1R)-1-phenylethylamine | |

| 2-Chloro-N-(1-phenylethyl)aniline | Alkylation with a chiral halide | (R)- or (S)-1-phenylethylamine |

Regioselectivity in Derivative Formation

The formation of substituted derivatives of this compound often requires control over the position of the incoming functional groups, a concept known as regioselectivity. The inherent directing effects of the amino group and the phenylethyl substituent, as well as the reaction conditions, play a crucial role in determining the outcome of substitution reactions on the aniline ring.

In electrophilic aromatic substitution reactions, the amino group is a strong activating, ortho- and para-directing group. However, the steric bulk of the 2-(2-phenylethyl) substituent can influence the regiochemical outcome. For instance, in the synthesis of 5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline, the nitration step's regioselectivity is guided by the directing effects of the existing substituents on the aniline ring.

Furthermore, in the construction of more complex heterocyclic systems, the regioselectivity of cyclization reactions is paramount. Copper-catalyzed reactions of o-alkynylanilines, for example, can proceed through a regioselective 5-endo-dig cyclization to form indole (B1671886) scaffolds. researchgate.net The synthesis of specifically substituted triazolopyrimidines from aniline derivatives also demonstrates a high degree of regiocontrol in the cyclization steps. nih.gov The choice of catalyst and reaction conditions is often critical in achieving the desired regioselectivity.

| Reaction Type | Example | Controlling Factors | Reference |

| Electrophilic Aromatic Substitution | Nitration of a substituted aniline | Directing effects of existing substituents | |

| Cyclization | Copper-catalyzed reaction of o-alkynylanilines | Catalyst, substrate structure | researchgate.net |

| Heterocycle Formation | Synthesis of substituted triazolopyrimidines | Reaction pathway, intermediates | nih.gov |

Coordination Chemistry and Catalytic Applications of Ligands Derived from 2 2 Phenylethyl Aniline

Design and Synthesis of Ligands Incorporating Phenylethylamine Motifs

The synthesis of chelating nitrogen-based ligands from primary amines is a well-established area of coordination chemistry. The 2-(2-phenylethyl)aniline moiety provides a platform for creating ligands with specific steric and electronic properties.

α-Diimine Ligands

α-Diimine ligands, also known as 1,4-diaza-1,3-dienes, are widely utilized in coordination chemistry, particularly as supporting ligands for late transition metal polymerization catalysts. The synthesis of α-diimine ligands typically involves the acid-catalyzed condensation of a primary amine with an α-dicarbonyl compound, such as 2,3-butanedione (B143835) or glyoxal.

For the synthesis of an α-diimine ligand derived from this compound, a general procedure would involve the reaction of two equivalents of the aniline (B41778) with one equivalent of an α-dicarbonyl compound in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of a weak acid such as acetic acid. The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to form the diimine.

A plausible synthetic route is outlined below:

2,3-butanedione + 2 * this compound ⇌ [Corresponding α-diimine ligand] + 2 * H₂O

While this represents a standard method for α-diimine synthesis, specific literature detailing the synthesis and characterization of the α-diimine ligand derived from this compound is not extensively available. However, this synthetic approach is robust and has been successfully applied to a wide range of primary anilines with various substituents.

Diketiminate Ligands (NacNac-type)

β-Diketiminate ligands, commonly referred to as "NacNac" ligands, are monoanionic, bidentate ligands that have found widespread application in stabilizing a diverse range of metal ions in various oxidation states. Their synthesis is typically achieved through the condensation of a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), with two equivalents of a primary amine.

The synthesis of a diketiminate ligand from this compound would follow a similar pathway. A chiral analog, bis-N,N′-(2-phenylethyl)-2,4-diiminopentane, has been synthesized in good yields in a one-step reaction from the chiral phenylethylamine and acetylacetone. This suggests that the synthesis of the corresponding ligand from this compound is a feasible process. The reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the reaction to completion.

The resulting pro-ligand, a β-diimine, can be readily deprotonated with a strong base, such as an organolithium reagent or a metal hydride, to yield the corresponding anionic diketiminate ligand, which can then be used for complexation with a metal salt.

| Ligand Type | General Synthetic Precursors | Plausible Reaction Conditions |

| α-Diimine | This compound, α-dicarbonyl (e.g., 2,3-butanedione) | Ethanol/Methanol, catalytic acid |

| Diketiminate | This compound, β-diketone (e.g., acetylacetone) | Toluene (B28343), azeotropic water removal |

Metal Complexation Studies

The α-diimine and diketiminate ligands derived from this compound are expected to form stable complexes with a variety of transition metals, owing to the chelate effect.

Formation of Transition Metal Complexes (e.g., Copper, Palladium)

Copper Complexes: Diketiminate ligands have been shown to form stable complexes with copper(I) and copper(II). For instance, the chiral diketiminate ligand bis-N,N′-(2-phenylethyl)-2,4-diiminopentane has been successfully complexed with copper. These copper(I) complexes were prepared by reacting the lithium salt of the ligand with a copper(I) source in the presence of a coordinating Lewis base, such as acetonitrile (B52724) or triphenylphosphine. The resulting copper(I) complexes, however, were found to be less stable than their aryl-substituted counterparts and tended to undergo disproportionation, particularly in the absence of a coordinating Lewis base.

Palladium Complexes: α-Diimine ligands are well-known for forming stable square planar complexes with palladium(II). The synthesis of such complexes typically involves the reaction of the α-diimine ligand with a suitable palladium(II) precursor, such as palladium(II) chloride or its acetonitrile adduct. The resulting complexes often serve as precatalysts in various organic transformations. While specific examples with ligands derived from this compound are not detailed in the literature, the general synthetic methodology is well-established.

| Metal | Ligand Type | Typical Precursors | General Observations |

| Copper(I) | Diketiminate | Cu(I) source, Ligand salt | Complexes can be unstable and prone to disproportionation without a coordinating Lewis base. |

| Palladium(II) | α-Diimine | Pd(II) salt (e.g., PdCl₂) | Expected to form stable square planar complexes. |

Stereochemical Aspects of Chiral Ligand Complexes

When a chiral amine, such as a resolved enantiomer of phenylethylamine, is used in the synthesis of the diketiminate ligand, the resulting ligand is chiral. The complexation of such a chiral ligand with a metal center can lead to the formation of diastereomeric complexes.

In the case of the copper complexes with the chiral bis-N,N′-(2-phenylethyl)-2,4-diiminopentane ligand, it was noted that despite the rotational freedom around the N-C(phenylethyl) bond, the resulting complexes are sterically rigid. This rigidity is a crucial prerequisite for potential applications in enantioselective catalysis, as it can create a well-defined chiral environment around the metal center. The stereochemistry of the ligand can thus influence the approach of a substrate to the metal's active site, potentially leading to high enantioselectivities in catalytic reactions.

Polymer Science and Material Chemistry Applications of 2 2 Phenylethyl Aniline Analogues

Monomer Synthesis and Polymerization Kinetics

The synthesis of aniline-based monomers for polymerization is a critical first step that dictates the structure of the final polymer. For analogues of 2-(2-phenylethyl)aniline, synthetic routes typically involve standard organic reactions to introduce the phenylethyl moiety onto the aniline (B41778) ring. The subsequent polymerization, often an oxidative process for polyanilines, is governed by kinetics that are highly sensitive to the nature of the substituent.

Monomer Synthesis: The synthesis of ortho-substituted aniline derivatives can be achieved through various organic methodologies. For instance, a monomer like 2-(1-methylbut-2-en-1-yl)aniline can be synthesized and subsequently hydrogenated to produce a saturated alkyl-substituted aniline. nih.gov This approach highlights a versatile strategy for creating a library of aniline monomers with varying substituents, which can then be polymerized to study the effect of the substituent on the resulting polymer's characteristics. nih.gov The general procedure for chemical oxidative polymerization involves dissolving the monomer in an acidic solution (e.g., HCl) and then adding an oxidant like ammonium (B1175870) persulfate to initiate the reaction. nih.gov

Polymerization Kinetics: The kinetics of aniline polymerization are complex and influenced by several factors, including the concentrations of the monomer, oxidant, and acid. africaresearchconnects.com Studies on substituted anilines, such as m-methylaniline, have shown that the polymerization rate is significantly affected by the concentration of these reagents. africaresearchconnects.com Generally, an increase in the concentration of the acid or the oxidant leads to an increase in the reaction rate. africaresearchconnects.com Conversely, increasing the monomer concentration can sometimes lead to a decrease in the reaction rate. africaresearchconnects.com This is attributed to the intricate interplay of initiation, propagation, and termination steps in the polymerization mechanism. researchgate.net

The presence of a substituent on the aniline ring, such as the 2-(2-phenylethyl) group, introduces both steric and electronic effects that modulate the polymerization kinetics. Bulky ortho-substituents can sterically hinder the approach of the oxidant and the coupling of monomer units, potentially slowing down the polymerization rate compared to unsubstituted aniline. nih.govrsc.org

The table below summarizes the general influence of reactant concentrations on the polymerization rate of substituted anilines.

| Reactant | Effect of Increased Concentration on Rate | Rationale |

| Monomer | Can decrease rate | Complex interplay and potential side reactions. africaresearchconnects.com |

| Oxidant (e.g., Sodium Dichromate) | Increases rate | Essential for initiating the polymerization process. africaresearchconnects.com |

| Acid (e.g., HCl) | Increases rate | Facilitates the formation of reactive aniline radical cations. africaresearchconnects.comresearchgate.net |

Free Radical Polymerization of Related Acrylates/Methacrylates

Acrylate (B77674) and methacrylate (B99206) polymers are ubiquitous in materials science, and their properties can be finely tuned by incorporating functional monomers. Monomers derived from phenylethylamine, a structural component of this compound, can be synthesized and polymerized via free-radical methods to create polymers with unique characteristics.

The reaction of phenylethylamine with methyl acrylate can lead to the formation of N-(β-carbomethoxyethyl)phenethylamine and N,N-bis-(β-carbomethoxyethyl)phenethylamine. semanticscholar.org These products can serve as precursors to functional acrylate or methacrylate monomers. For example, the secondary amine could be functionalized with an acryloyl or methacryloyl chloride to yield a polymerizable monomer.

The free-radical polymerization of such monomers would typically be initiated by thermal or photochemical decomposition of an initiator to generate radicals. imaging.org The polymerization of multifunctional acrylates and methacrylates is known to be rapid and often results in highly crosslinked networks. imaging.org The kinetics of these polymerizations are characterized by features such as autoacceleration, where the polymerization rate increases as the viscosity of the medium rises due to the decreased mobility of polymer radicals, which in turn lowers the termination rate. imaging.org

The bulky phenylethyl group within the polymer structure would be expected to influence the final properties of the poly(acrylate) or poly(methacrylate). It could increase the glass transition temperature (Tg) due to the rigid aromatic rings and potentially impact the polymer's solubility and mechanical properties.

The table below outlines the typical stages and characteristics of free-radical polymerization of related acrylate monomers.

| Stage | Description | Key Factors |

| Initiation | Generation of free radicals from an initiator (e.g., AIBN, benzoyl peroxide). | Initiator concentration, temperature, light intensity (for photopolymerization). imaging.org |

| Propagation | Addition of monomer units to the growing radical chain. | Monomer reactivity, steric hindrance. |

| Termination | Combination or disproportionation of two growing radical chains. | Radical mobility, viscosity of the medium. imaging.org |

| Chain Transfer | A radical is transferred to a monomer, solvent, or chain transfer agent, terminating one chain and starting another. | Presence of chain transfer agents. |

Poly(aniline) Derivatives and Substituted Aromatic Amine Polymerization

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor processability. lettersonmaterials.com A common strategy to overcome this is the polymerization of substituted anilines. The introduction of a substituent, such as the 2-(2-phenylethyl) group, onto the aniline ring can significantly alter the properties of the resulting polymer. nih.govrsc.org

The polymerization of substituted anilines is typically carried out via chemical or electrochemical oxidative methods. nih.govgoogle.com In chemical oxidative polymerization, an oxidant such as ammonium persulfate is used in an acidic medium. nih.gov The substituent's nature (electron-donating or electron-withdrawing) and position (ortho, meta, or para) have a profound impact on the polymerization process and the final polymer's characteristics. nih.govrsc.org

A bulky group at the ortho position, like the phenylethyl group, can be expected to have several effects:

Solubility: It generally enhances the solubility of the polymer in common organic solvents, which is a significant advantage for processing and forming films. nih.gov

Morphology: The substituent influences the packing of the polymer chains, affecting the surface morphology of the resulting polymer films. For example, polymers of different ortho-substituted anilines have been shown to exhibit morphologies ranging from heterogeneous and ragged to homogeneous and globular. lettersonmaterials.com

Electrical Properties: The steric hindrance from the substituent can cause twisting of the polymer backbone, disrupting the π-conjugation. This typically leads to a decrease in electrical conductivity compared to unsubstituted polyaniline. lettersonmaterials.com

The polymerization of various phenylamines with a disulfide transfer reagent has also been explored, leading to polymers with a unique backbone consisting of nitrogen and sulfur, which exhibit interesting colorimetric properties based on the electronic nature of the aromatic ring's substitution. nih.gov

Synthesis and Characterization of Optically Active Polymers

The synthesis of optically active polymers is of great interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices. A common approach to induce chirality in a polymer is to polymerize a chiral monomer. Analogues of this compound, if derived from a chiral precursor like 1-phenylethylamine (B125046), can be used to synthesize optically active polymers.

For example, optically active polyamines have been prepared through the polycondensation of chiral 1-phenylethylamine with comonomers like p-xylylene dibromide. researchgate.net The resulting polymers exhibit optical activity, which can be characterized by techniques such as circular dichroism (CD) spectroscopy and measurements of specific rotation. researchgate.net The optical properties of these polymers often arise not just from the chiral center in the side chain but also from the potential formation of a higher-order, helical conformation of the polymer backbone. researchgate.net

The synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains has also been demonstrated through the living polymerization of chiral phenylacetylene (B144264) derivatives. nih.gov These polymers showed amplified chiral properties compared to their linear counterparts, highlighting the impact of polymer architecture on chiroptical behavior. nih.gov

Characterization of these chiral polymers is crucial to understanding their structure and properties.

Spectroscopic Methods: 1H and 13C NMR spectroscopy and FT-IR are used to confirm the chemical structure of the polymer. nih.gov

Chiroptical Methods: Circular dichroism (CD) and specific rotation measurements confirm the introduction of chirality and provide insights into the polymer's secondary structure in solution. researchgate.net

Molecular Weight Determination: Size exclusion chromatography (SEC) is used to determine the molecular weight and molecular weight distribution of the polymers. nih.gov

Influence of Substituents on Polymer Properties and Conformation

The properties and conformation of polymers derived from substituted anilines are strongly dictated by the nature and position of the substituent on the aromatic ring. The 2-(2-phenylethyl) group is a bulky, non-polar substituent, and its presence would significantly influence the final polymer.

Electronic and Steric Effects: The impact of a substituent is generally rationalized in terms of its electronic (inductive and resonance) and steric effects. nih.govrsc.org

Electronic Effects: The phenylethyl group is weakly electron-donating, which can influence the electron density of the polymer backbone and affect its redox properties and conductivity.

Steric Effects: The primary influence of the bulky 2-(2-phenylethyl) group is steric. This steric hindrance can force the polymer chain to adopt a more twisted, non-planar conformation. This disruption of planarity reduces the extent of π-conjugation along the backbone, which in turn affects the polymer's electronic and optical properties, such as its conductivity and absorption spectrum. lettersonmaterials.com

Influence on Polymer Properties: The table below summarizes the expected influence of a bulky ortho-substituent like 2-(2-phenylethyl) on the key properties of polyaniline derivatives, based on general findings for substituted polyanilines.

| Property | Influence of Bulky Ortho-Substituent | Rationale |

| Solubility | Increased | The bulky group disrupts interchain packing, allowing solvent molecules to penetrate more easily. nih.gov |

| Electrical Conductivity | Decreased | Steric hindrance leads to a less planar polymer backbone, reducing π-electron delocalization. lettersonmaterials.com |

| Thermal Stability | May be altered | The substituent can affect chain packing and intermolecular forces, which influences thermal properties. |

| Morphology | Significantly altered | The substituent directs the self-assembly and packing of polymer chains, leading to different surface morphologies (e.g., globular, fibrous). nih.govlettersonmaterials.com |

| Molecular Weight | May be reduced | Steric hindrance can impede the polymerization reaction, potentially leading to lower molecular weight polymers compared to unsubstituted aniline under similar conditions. africaresearchconnects.com |

Supramolecular Chemistry and Non Covalent Interactions of Phenylethylamine Scaffolds

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are a predominant force in directing the crystal packing of molecules containing amine functionalities, such as the 2-(2-phenylethyl)aniline scaffold. While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, analysis of its derivatives provides significant insight into the potential hydrogen bonding networks it can form. The primary amine group (—NH₂) is a potent hydrogen bond donor, capable of forming robust interactions with suitable acceptors.

Studies on N-(2-phenylethyl)nitroaniline derivatives reveal the critical role of hydrogen bonding in their solid-state structures. For instance, in compounds like 2,4-Dinitro-N-(2-phenylethyl)aniline, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net

Intermolecular Hydrogen Bonding: These molecules can self-assemble into larger structures, such as dimers, through intermolecular hydrogen bonds. In the case of 2,4-Dinitro-N-(2-phenylethyl)aniline, molecules are linked by N—H⋯O hydrogen bonds where each amine hydrogen participates in a three-center interaction with two nitro oxygen atoms from a neighboring molecule. researchgate.net In other derivatives, such as 2-Cyano-4-nitro-N-(2-phenylethyl)aniline, dimers are formed across centers of inversion via N—H⋯N hydrogen bonds between the amine and cyano groups. researchgate.net

The simpler phenethylamine (B48288) hydrochloride salt also demonstrates the importance of hydrogen bonding, forming intermolecular N—H···Cl interactions that stabilize its crystal lattice. researchgate.net These examples underscore the versatility of the amine group within the phenylethylamine framework to create diverse and stable hydrogen-bonded networks, a principle that extends to this compound.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2,4-Dinitro-N-(2-phenylethyl)aniline | Intramolecular N—H⋯O | Forms between the amine and the adjacent 2-nitro group. | researchgate.net |

| 2,4-Dinitro-N-(2-phenylethyl)aniline | Intermolecular N—H⋯O | Links molecules into dimers via three-center interactions. | researchgate.net |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | Intermolecular N—H⋯O | Weak interactions link molecules into dimers. | iucr.org |

| 2-Cyano-4-nitro-N-(2-phenylethyl)aniline | Intermolecular N—H⋯N | Amine-cyano hydrogen bonds link molecules into dimers. | researchgate.net |

Pi-Stacking Interactions in Solid-State Architectures

Pi-stacking (π–π) interactions between aromatic rings are another key non-covalent force that influences the solid-state architecture of phenylethylamine derivatives. The this compound molecule contains two phenyl rings, creating the potential for significant intramolecular (between the two rings of the same molecule) or intermolecular (between rings of adjacent molecules) π-stacking.

However, crystallographic studies of N-(2-phenylethyl)nitroaniline derivatives show that the presence and nature of π-stacking are highly dependent on the molecular conformation, which is itself often dictated by steric effects and hydrogen bonding. researchgate.netlatrobe.edu.au

Similarly, in N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, the packing of the dimers results in an arrangement where the aromatic rings of adjacent molecules are not parallel, precluding significant π–π interactions. latrobe.edu.au

In contrast, for 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline, the molecules are arranged in columns where the aniline (B41778) rings are mostly parallel, with a separation of approximately 3.7 Å, suggesting the presence of π-stacking interactions. researchgate.net

The simpler crystal structure of phenethylamine hydrochloride also suggests that π–π stacking interactions between the benzene (B151609) rings of neighboring molecules contribute to the stabilization of the crystal structure. researchgate.net

These findings illustrate a crucial principle in crystal engineering: a delicate balance exists between different non-covalent interactions. For the this compound scaffold, the conformational flexibility of the ethyl linker allows the molecule to adopt various geometries in the solid state. rsc.org The ultimate architecture is a compromise between optimizing stronger interactions like hydrogen bonds and weaker, but still significant, forces like π–π stacking. rsc.org The nature of substituents on the aromatic rings can tip this balance, either promoting or hindering the formation of stacked structures. rsc.org

Host-Guest Chemistry and Molecular Recognition Principles

The phenylethylamine scaffold is a common structural motif in biologically active molecules and serves as an excellent guest for various synthetic host molecules in supramolecular chemistry. mdpi.com Molecular recognition relies on the principles of complementarity in size, shape, and chemical functionality between the host and guest. The key features of the phenylethylamine framework for molecular recognition are the positively chargeable amino group (forming an ammonium (B1175870) ion in acidic conditions) and the hydrophobic phenyl group.

A notable example is the chiral recognition of α-phenylethylamine (an isomer of phenylethylamine) by macrocyclic hosts such as chiral aza-crown ethers derived from sucrose (B13894). rsc.orgrsc.org These host molecules possess a cavity lined with oxygen atoms that can form hydrogen bonds and electrostatic interactions with the ammonium group of the protonated amine guest. The chirality of the host, derived from the sucrose backbone, allows it to differentiate between the (R) and (S) enantiomers of the phenylethylamine guest. rsc.orgrsc.org

NMR titration experiments have been used to quantify the strength of these interactions by determining the association constants (Ka). For one sucrose-based aza-crown, a preferential complexation of the (S)-enantiomer of α-phenylethylamine was observed over the (R)-enantiomer. rsc.org This enantioselectivity is attributed to a better steric and electronic fit of the (S)-guest within the chiral cavity of the host molecule.

| Guest Enantiomer | Association Constant (Kₐ) in M⁻¹ | Enantioselectivity (Kₛ/Kᵣ) | Reference |

|---|---|---|---|

| (S)-α-phenylethylamine | 1244 | 2.44 | rsc.org |

| (R)-α-phenylethylamine | 510 | rsc.org |

These studies highlight the core principles of molecular recognition involving phenylethylamine scaffolds:

Electrostatic and Hydrogen Bonding: The primary interaction site is the ammonium group, which forms strong, directional hydrogen bonds with heteroatoms (like oxygen or nitrogen) in the host's binding pocket.

Hydrophobic and van der Waals Interactions: The phenyl group provides a site for hydrophobic or π-stacking interactions with aromatic portions of the host molecule, further stabilizing the host-guest complex.

These principles are directly applicable to this compound, which possesses the same key functional groups for recognition.

Design of Supramolecular Assemblies Incorporating Phenylethylamine Derivatives

The design of complex supramolecular assemblies, such as supramolecular polymers, relies on the programmed self-assembly of monomeric units held together by specific and reversible non-covalent interactions. nih.govnih.gov The structural features of this compound—namely its hydrogen-bonding amine group and two aromatic rings—make it a potentially valuable building block for such assemblies.

The general design principles for supramolecular polymers that could incorporate phenylethylamine derivatives include: nih.govnih.govacs.org

Hydrogen-Bond-Driven Assembly: Monomers can be designed to form strong, directional hydrogen bonds, leading to the formation of one-dimensional polymer chains or more complex three-dimensional networks. The amine group of this compound can act as a hydrogen bond donor, and if the molecule were derivatized with acceptor groups, it could form predictable, self-assembling chains.

π–π Stacking: Aromatic rings can be programmed to stack in a regular, repeating fashion, driving the formation of columnar or lamellar structures. By modifying the electronic properties of the phenyl rings in the this compound scaffold (e.g., by adding electron-donating or electron-withdrawing groups), the strength and geometry of π-stacking interactions can be tuned to control the assembly process.

Host-Guest Polymerization: Supramolecular polymers can be formed by linking monomers that have complementary host and guest functionalities. A phenylethylamine derivative could be functionalized to act as a guest, which would then co-polymerize in the presence of a ditopic host molecule (a host with two binding sites). The reversibility of the host-guest interaction imparts dynamic and responsive properties to the resulting polymer.

The dynamic nature of these non-covalent bonds means that the resulting supramolecular polymers can be responsive to external stimuli such as temperature, pH, or the presence of competitive guests. rsc.org This allows for the creation of "smart" materials with applications in areas like drug delivery, self-healing materials, and sensing. While specific examples of supramolecular polymers based solely on this compound are not prominent in the literature, the foundational chemistry of this scaffold provides a clear blueprint for its future incorporation into advanced functional materials.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

A significant body of research on derivatives of 2-(2-Phenylethyl)aniline has centered on their role as precursors for nitric oxide (NO) releasing agents. nih.govnih.govlatrobe.edu.auresearchgate.net Nitric oxide is a critical signaling molecule in various physiological processes, and the development of compounds that can deliver it in a controlled manner is of great therapeutic interest.

Key findings in this area include:

Controlled Nitric Oxide Release: N-nitrosated secondary amines derived from this compound have been shown to release NO in a slow and sustained manner. nih.gov This is a significant advantage over many NO donors that release the gas in a rapid burst, which can be cytotoxic.

Structure-Property Relationships: Research has demonstrated that modest changes to the functional groups on the aniline (B41778) and phenylethyl rings can lead to significant differences in the molecular conformation, intermolecular interactions, and crystal packing of these derivatives. nih.govnih.gov These structural variations, in turn, influence the rate and duration of NO release. For instance, the substitution patterns on the aniline ring can affect the stability of the N-nitroso group, thereby modulating the release of nitric oxide.

The academic contributions in this area have laid the groundwork for the rational design of novel NO-releasing compounds with tailored therapeutic profiles.

Emerging Research Avenues

Building on the foundational knowledge of this compound and its derivatives, several exciting new research avenues are beginning to emerge.

Fine-Tuning Nitric Oxide Release: A primary focus of ongoing research is the refinement of the structure-activity relationship to achieve more precise control over nitric oxide release. nih.gov By systematically modifying the electronic and steric properties of substituents on the aromatic rings, researchers aim to develop a library of compounds with a predictable and tunable range of NO-releasing capabilities. This could lead to the development of agents optimized for specific therapeutic applications, from cardiovascular medicine to wound healing.

Catalysis: The aniline functional group is known to participate in various catalytic processes. There is an emerging interest in exploring the catalytic activity of this compound and its derivatives. rsc.orgmdpi.com The presence of the phenylethyl group could influence the steric and electronic environment of the amine, potentially leading to novel catalytic activities or selectivities in organic synthesis.

Novel Bioactive Scaffolds: The phenethylamine (B48288) core is a well-established pharmacophore found in a vast array of neuroactive compounds and other pharmaceuticals. nih.govnih.govsunyempire.eduresearchgate.netwikipedia.org Researchers are beginning to explore derivatives of this compound as scaffolds for the development of new therapeutic agents targeting a variety of biological receptors and enzymes.

These emerging areas of research promise to expand the utility of this compound beyond its current applications and into new realms of chemical and biomedical science.

Potential for Interdisciplinary Research

The unique combination of a phenethylamine and an aniline moiety within a single molecule makes this compound a prime candidate for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.